molecular formula C8H13BrO2 B14461443 Ethyl 6-bromohex-3-enoate CAS No. 72715-14-1

Ethyl 6-bromohex-3-enoate

Cat. No.: B14461443
CAS No.: 72715-14-1
M. Wt: 221.09 g/mol
InChI Key: CBVNBZHTNJEPOE-UHFFFAOYSA-N
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Description

Ethyl 6-bromohex-3-enoate is an organic compound with the molecular formula C8H13BrO2. It is an ester that contains a bromine atom, making it a versatile intermediate in organic synthesis. The compound is characterized by its aliphatic chain and ester functional group, which contribute to its reactivity and utility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromohex-3-enoate can be synthesized through several methods. One common approach involves the bromination of hex-3-enoic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination process. The esterification step is usually carried out in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Industrial methods often employ safer and more environmentally friendly brominating agents to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromohex-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-bromohex-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins .

Mechanism of Action

The mechanism of action of ethyl 6-bromohex-3-enoate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine. The ester group can also undergo hydrolysis or reduction, leading to various reaction pathways. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Ethyl 6-bromohex-3-enoate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

CAS No.

72715-14-1

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

ethyl 6-bromohex-3-enoate

InChI

InChI=1S/C8H13BrO2/c1-2-11-8(10)6-4-3-5-7-9/h3-4H,2,5-7H2,1H3

InChI Key

CBVNBZHTNJEPOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=CCCBr

Origin of Product

United States

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